

# Application Notes and Protocols for Studying Neuroprotective Effects Using DNQX Disodium Salt

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## Compound of Interest

Compound Name: *Dnqx disodium salt*

Cat. No.: *B607172*

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## Introduction

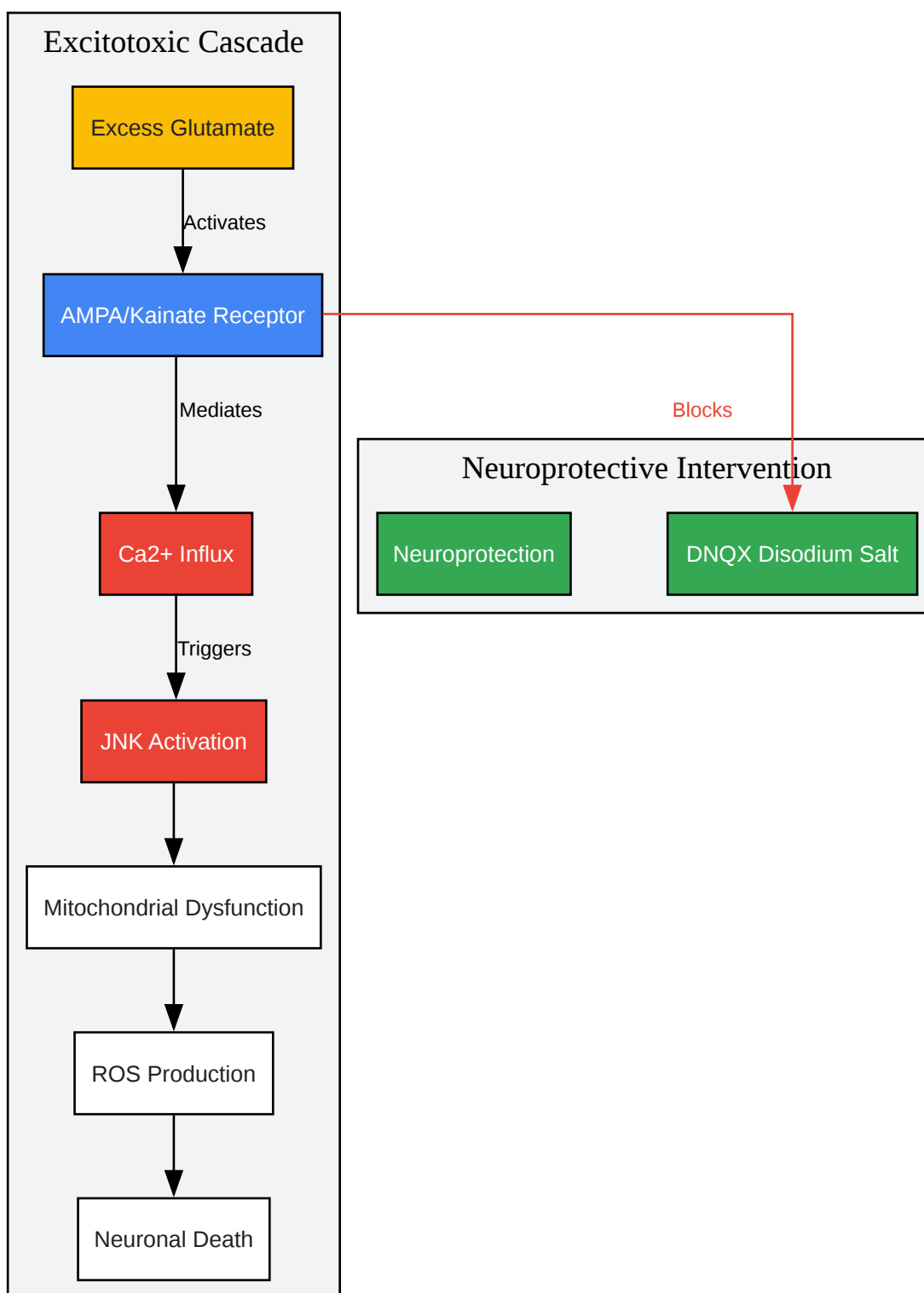
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium salt is a potent and competitive antagonist of  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors.[1][2] In the central nervous system, the overactivation of these receptors by the neurotransmitter glutamate can lead to excessive calcium influx, triggering a cascade of intracellular events that result in neuronal damage and death, a phenomenon known as excitotoxicity.[3][4] Excitotoxicity is a key pathological mechanism in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[5] By blocking AMPA and kainate receptors, **DNQX disodium salt** serves as a valuable pharmacological tool to investigate the mechanisms of excitotoxic neuronal injury and to evaluate potential neuroprotective strategies.[6][7] The disodium salt form of DNQX offers the advantage of higher water solubility compared to its freebase form.[8]

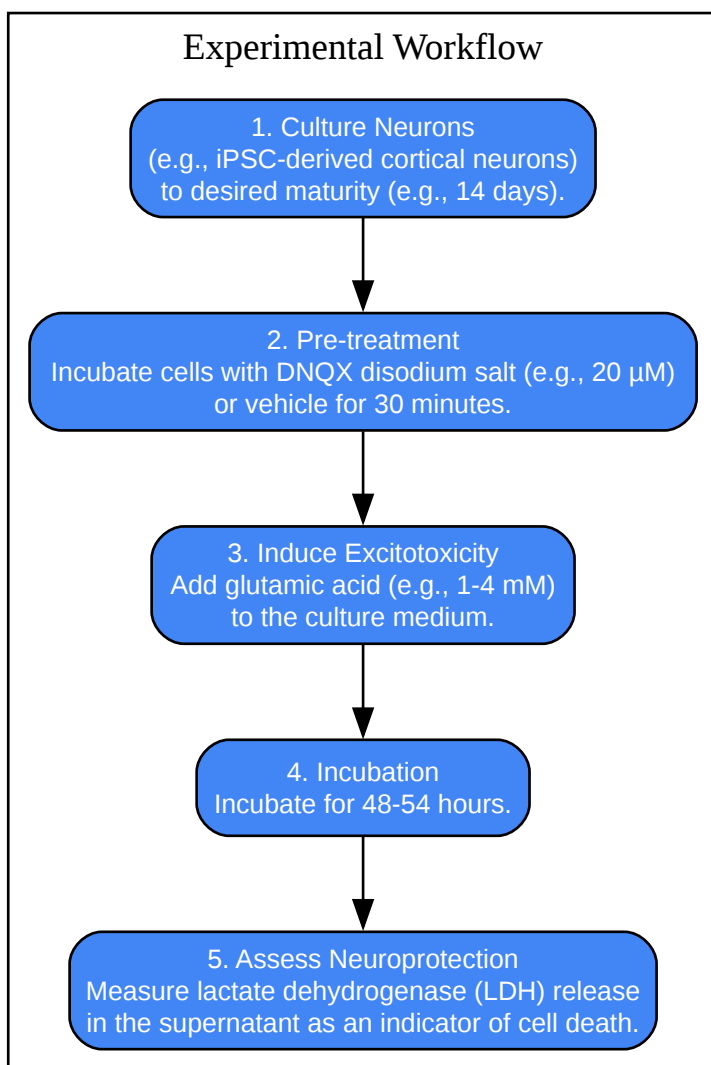
These application notes provide detailed protocols for utilizing **DNQX disodium salt** in both in vitro and in vivo models of neuronal injury to study its neuroprotective effects.

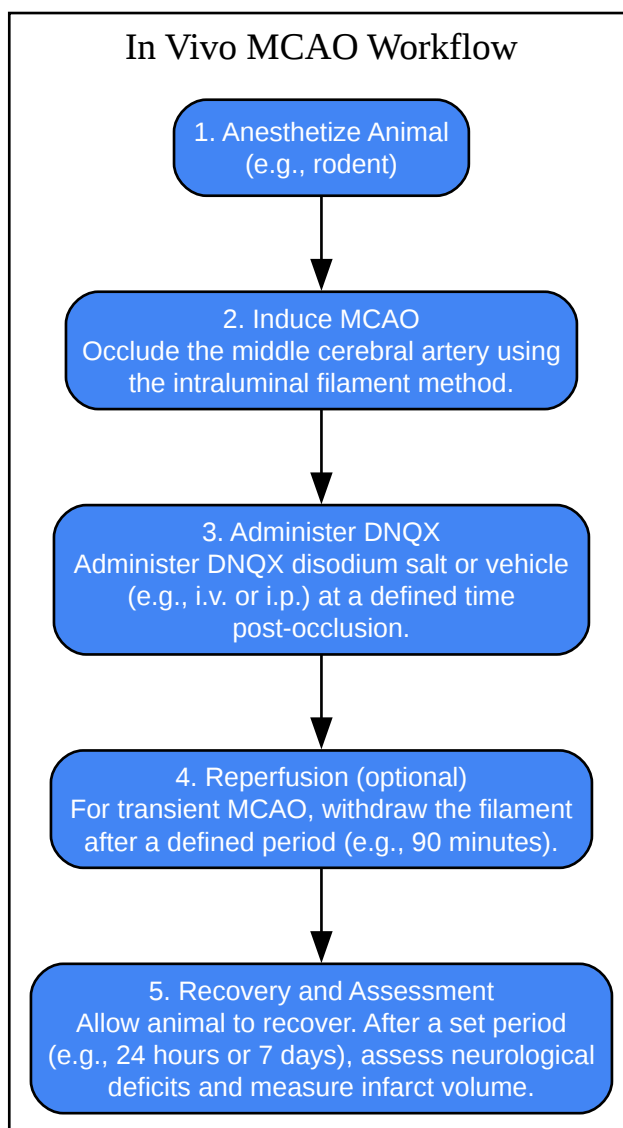
## Mechanism of Action: AMPA/Kainate Receptor Antagonism

Under excitotoxic conditions, excessive glutamate release leads to the overstimulation of AMPA and kainate receptors. This causes prolonged depolarization and a significant influx of  $\text{Ca}^{2+}$

into the neuron, particularly through  $\text{Ca}^{2+}$ -permeable AMPA receptors that lack the GluA2 subunit.[3][9] This calcium overload activates downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, leading to mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, apoptotic and necrotic cell death.[9] DNQX competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation and the subsequent influx of ions, thereby mitigating excitotoxicity and conferring neuroprotection.[1][2]







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